4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC14834248
Molecular Formula: C14H19BrN4O2S
Molecular Weight: 387.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN4O2S |
|---|---|
| Molecular Weight | 387.30 g/mol |
| IUPAC Name | 4-bromo-N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H19BrN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18) |
| Standard InChI Key | XBHNSCNCAWELQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
4-Bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that combines elements of sulfonamide chemistry with a tetrahydro-triazine structure. This compound is characterized by its unique molecular architecture, which includes a bromine atom and a cyclopentyl side chain. The incorporation of these functional groups suggests potential biological activity, particularly in medicinal chemistry.
Key Characteristics:
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CAS Number: 1158288-03-9
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Molecular Formula: C14H19BrN4O2S
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Molecular Weight: 387.30 g/mol
Synthesis and Reactivity
The synthesis of 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves multi-step synthetic routes. These pathways require careful control of reaction conditions to optimize yield and purity. The reactivity of this compound can be explored through various chemical reactions, highlighting its versatility in synthetic organic chemistry.
Biological Activity and Potential Applications
As a sulfonamide derivative, this compound may exhibit antibacterial properties, similar to other sulfonamides. The presence of the triazine moiety indicates potential pharmacological applications, particularly in medicinal chemistry. Research into similar compounds suggests that modifications at various positions can significantly affect their biological activity.
Potential Applications:
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Pharmaceutical Development: As a lead compound for developing new drugs.
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Medicinal Chemistry: Due to its unique structure and potential pharmacological effects.
Research Findings and Future Directions
Studies on the interactions of 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide with biological targets are crucial for understanding its mechanism of action. Further research should focus on elucidating its pharmacokinetic mechanisms and potential therapeutic efficacy.
Biophysical Insights:
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Interaction Mechanisms: Similar compounds have shown interactions with carrier proteins like human serum albumin, which can affect their pharmacokinetics.
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Pharmacological Properties: The compound's bioactive components and potential interactions with enzymes like cytochrome P450 should be further investigated.
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